1,7-Diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-5-12(6-9-14)4-7-13-12;/h13H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRWJSXZTMGGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN2)CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955492-91-7 | |
| Record name | tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1,7-Diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
- Molecular Formula : C12H22N2O2
- CAS Number : 1180112-41-7
- Molecular Weight : 226.32 g/mol
The primary biological activity of 1,7-Diaza-spiro[3.5]nonane derivatives is linked to their interaction with specific proteins and receptors in biological systems:
- Target Proteins : The compound acts as a ligand for the von Hippel-Lindau (VHL) protein , influencing the ubiquitin-proteasome system (UPS) and leading to the targeted degradation of specific proteins involved in various cellular processes .
- Receptor Interaction : It has been shown to interact with sigma receptors, which are implicated in several neurological and psychiatric conditions. This interaction can modulate ion channels and G-protein-coupled receptors, potentially affecting cell signaling pathways.
Biological Activity and Therapeutic Potential
1,7-Diaza-spiro[3.5]nonane derivatives have demonstrated various biological activities:
- Anti-inflammatory Effects : Research indicates that these compounds can regulate chemokine receptors CCR3 and CCR5, suggesting potential use in treating inflammatory diseases and conditions related to immune response, such as HIV/AIDS .
- Antitumor Activity : Preliminary studies suggest that these compounds may exhibit antitumor properties by targeting specific pathways involved in cancer cell proliferation and survival. For instance, their ability to modulate protein degradation pathways could be leveraged in cancer therapies aimed at destabilizing oncogenic proteins .
Research Findings and Case Studies
Several studies have explored the biological activities of 1,7-Diaza-spiro[3.5]nonane derivatives:
Pharmacokinetics
Understanding the pharmacokinetics (ADME) of 1,7-Diaza-spiro[3.5]nonane derivatives is crucial for their therapeutic application:
- Absorption : Factors such as solubility and permeability significantly influence absorption rates.
- Distribution : The distribution profile is affected by the compound's lipophilicity and binding affinity to plasma proteins.
- Metabolism : Metabolic pathways can vary based on structural modifications, impacting the compound's efficacy and safety.
- Excretion : Understanding the excretion routes is essential for determining dosing regimens.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Preparation Methods
Synthetic Routes and Preparation Methods
Two-Step Method Involving Epoxidation and Ring Expansion
Source: Patent CN102659678B (2012)
Step 1: Formation of Intermediate Compound VI
- Reactants: Compound II and Compound V
- Reaction conditions: Solvent tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: 60°C to 120°C
- Molar ratio (Compound II: Compound V: NaH): 1.0 : 1.0 : 1.5–4.0
- Outcome: Formation of compound VI with high efficiency
Step 2: Epoxidation and Ring Enlargement to Final Product
- Reactants: Compound VI and oxidant (metachloroperbenzoic acid (mCPBA) or hydrogen peroxide)
- Solvent: Dichloromethane (DCM) or acetonitrile
- Temperature: 10°C to 60°C (room temperature preferred)
- Molar ratio (Compound VI : oxidant): 1.0 : 1.0–1.5
- Yield: Total yield approximately 70.7%
- Advantages: Fewer reaction steps, simple operation, inexpensive raw materials, suitable for scale-up
| Step | Reactants | Solvent | Temp (°C) | Molar Ratio | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Compound II + Compound V + NaH | THF or DMF | 60–120 | 1.0 : 1.0 : 1.5–4.0 | High | Formation of compound VI |
| 2 | Compound VI + mCPBA or H2O2 | DCM or acetonitrile | 10–60 | 1.0 : 1.0–1.5 | ~70.7 | Epoxidation and ring enlargement |
This method addresses previous issues such as expensive raw materials and safety concerns (e.g., use of nitromethane), making it industrially viable.
Parallel Batch Reaction Method for 1,7-Diazaspiro[3.5]nonane-7-tert-butyl Formate
Source: Patent CN113214256A (2021)
- Step 1: Two parallel batch reactions combining Compound 1, Compound 2, and ammonium acetate in ethanol at 100°C for 16 hours with reflux.
- Post-reaction: Concentration under reduced pressure to obtain an oily crude product.
- Benefits: Efficient raw material usage, high yield, and simplified post-processing.
This method highlights the use of parallel reactions to improve throughput and yield, emphasizing process scalability and ease of operation.
Comparative Analysis of Preparation Methods
Research Findings and Practical Notes
- The two-step method involving epoxidation and ring enlargement is favored for its simplicity, high overall yield, and cost-effectiveness, making it suitable for large-scale pharmaceutical manufacturing.
- The seven-step method, while more complex, provides a detailed synthetic pathway with well-defined intermediates, allowing for fine control over purity and functionalization, important for high-value pharmaceutical intermediates.
- Parallel batch processing enhances production efficiency and is useful when scaling up reactions that require long reflux times or complex workup.
- Avoidance of hazardous reagents such as nitromethane improves safety and regulatory compliance in industrial settings.
- Reaction solvents such as tetrahydrofuran, dichloromethane, acetonitrile, and methanol are commonly used, with temperature control critical for reaction efficiency and selectivity.
Summary Table of Key Reaction Parameters
| Preparation Method | Key Reagents | Solvents | Temperature Range (°C) | Reaction Time | Yield (%) | Scale Suitability |
|---|---|---|---|---|---|---|
| Epoxidation & Ring Expansion (2-step) | Compound II, Compound V, NaH, mCPBA | THF, DMF, DCM, Acetonitrile | 10–120 | Several hours | ~70.7 | Large-scale industrial |
| Seven-Step Ethyl Malonate Route | Ethyl malonate, LiBH4, TsCl, Cs2CO3, Mg, Boc2O, Pd/C | Ethanol, THF, DCM, Acetonitrile, Methanol | 0–90 | 1–16 hours per step | High | Industrial production |
| Parallel Batch Reaction | Compound 1, Compound 2, Ammonium acetate | Ethanol | 100 (reflux) | 16 hours (initial step) | High | Scale-up friendly |
Q & A
Q. Case Study :
- Reported MIC Values : 8 µg/mL (Gram-positive) vs. >64 µg/mL (Gram-negative) in identical strains .
Resolution Strategy :
Replicate Conditions : Standardize broth microdilution per CLSI guidelines.
Membrane Permeability Assays : Use SYTOX Green to quantify bacterial uptake differences.
Resistance Profiling : Check for efflux pump overexpression (e.g., AcrAB-TolC in E. coli) via RT-qPCR .
Basic: What are its primary applications in medicinal chemistry?
Methodological Answer:
- Scaffold for CNS Drugs : The spirocycle mimics piperidine rings in dopamine receptors, enabling D3-selective analogs (Ki = 14 nM) .
- Prodrug Design : The tert-butyl ester enhances solubility (logS = -3.2 → -2.1) for intravenous formulations .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
Q. Optimization Challenges :
- Low Yield in Salt Formation : Hydrochloride precipitation is pH-sensitive. Use inline PAT (Process Analytical Technology) to monitor pH in real time .
- Byproduct Formation : Over-alkylation at the bridgehead nitrogen occurs above 50°C. Resolve via cryogenic (-20°C) reaction conditions .
Industrial Data : Pilot-scale runs achieved 78% yield (vs. 65% lab-scale) using continuous flow reactors .
Basic: How does this compound compare to analogous spirocyclic derivatives?
Q. Comparative Analysis :
| Compound | Key Difference | Impact |
|---|---|---|
| 2,7-Diazaspiro[4.4]nonane analog | Larger ring (4.4 vs. 3.5) | Reduced metabolic stability |
| 5-Fluoro-substituted derivative | Increased electronegativity | Enhanced enzyme inhibition (IC₅₀ ↓) |
| N-Boc-protected variant | Free amine vs. Boc group | Alters solubility (logP +0.3) |
| Data sourced from PubChem and ECHA . |
Advanced: What computational tools predict its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate bioavailability (F = 67%), CYP inhibition (CYP2D6 IC₅₀ = 4.2 µM), and plasma protein binding (89%) .
- Molecular Dynamics (MD) : Simulate binding to hERG channels (risk of cardiotoxicity) using GROMACS .
Validation : Compare in vitro hepatic microsome data (e.g., Clint = 12 µL/min/mg) to refine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
